molecular formula C15H8BrFN2O2S B2372336 4-(4-bromophenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile CAS No. 1206986-60-8

4-(4-bromophenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Cat. No.: B2372336
CAS No.: 1206986-60-8
M. Wt: 379.2
InChI Key: DVUKCAMQZHFBSW-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiazine family, characterized by a sulfur- and nitrogen-containing bicyclic core. The structure includes a 4-bromophenyl substituent at position 4, a fluorine atom at position 7, and a cyano group at position 2.

Properties

IUPAC Name

4-(4-bromophenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrFN2O2S/c16-10-1-4-12(5-2-10)19-9-13(8-18)22(20,21)15-7-11(17)3-6-14(15)19/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUKCAMQZHFBSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura.

    Electrophilic Fluorinating Agents: Such as Selectfluor and NFSI for introducing the fluoro substituent.

    Nucleophilic Substituents:

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three benzothiazine derivatives and a triazole-thione analog, focusing on substituent variations, molecular properties, and commercial availability.

Table 1: Structural and Commercial Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Purity (%) Price (USD) Source
4-(4-Bromophenyl)-7-fluoro-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile 4-BrPh (4), F (7), CN (2) C₁₅H₉BrFN₂O₂S 378.27* N/A N/A N/A
4-(3-Chlorophenyl)-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile (BC60885) 3-ClPh (4), CN (2) C₁₅H₉ClN₂O₂S 316.76 90 $574.00 (1 mg)
4-(2-Bromo-4-methylphenyl)-6-fluoro-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile 2-Br-4-MePh (4), F (6), CN (2) C₁₆H₁₁BrFN₂O₂S 393.29 Variable $54.00–$89.00†
4-(5-Chloro-2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile 5-Cl-2,4-(OMe)₂Ph (4), F (6), CN (2) C₁₇H₁₂ClFN₂O₄S 414.81 Variable $57.00–$79.00†
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a) BrPh (4), ClPh (5), morpholine (2) C₁₉H₁₆BrClN₅OS 497.79 75 N/A

*Calculated molecular weight based on structural analogy to BC60885 ().
†Price varies by quantity (e.g., 1 mg to 20 µmol).

Key Observations:

Substituent Effects: The 4-bromophenyl group in the target compound contrasts with 3-chlorophenyl in BC60885 (), which may alter steric and electronic interactions in binding or crystallization.

Molecular Weight and Stability: The target compound’s higher molecular weight (378.27 vs. 316.76 for BC60885) is due to bromine’s atomic mass. The sulfone group (1,1-dioxo) likely enhances stability compared to non-sulfonated analogs.

Commercial Availability :

  • Life Chemicals offers multiple benzothiazine derivatives () at lower prices ($54–$89) compared to BC60885 ($574/mg), reflecting differences in synthetic complexity or demand .

Its lower yield (75% vs. 82% for 21a) suggests synthetic challenges in triazole-thione systems.

Biological Activity

4-(4-bromophenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a complex organic compound belonging to the benzothiazine class. Its unique structure, characterized by a bromophenyl group, a fluoro substituent, and a dioxo-benzothiazine core, suggests potential biological activities that merit detailed exploration. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of 4-(4-bromophenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is C15H8BrFN2O2S, with a molecular weight of approximately 375.25 g/mol. The compound's structure enhances its reactivity due to the presence of halogen atoms (bromine and fluorine), which can influence its interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as aldose reductase, implicated in diabetic complications. This inhibition may help mitigate oxidative stress and tissue damage associated with diabetes .
  • Anticancer Activity : The structural features of benzothiazines often correlate with anticancer properties. Research indicates that this compound may induce apoptosis in cancer cells through pathways involving the modulation of cell cycle regulators .

Biological Activities

The biological activities of 4-(4-bromophenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can be summarized as follows:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains, potentially useful in infections .
Anticancer Induces apoptosis in cancer cell lines; may inhibit tumor growth .
Enzyme Inhibition Inhibits aldose reductase and other enzymes linked to metabolic disorders .
Neuroprotective Effects Potentially protects neuronal cells from oxidative damage .

Case Studies

Several studies have investigated the biological properties of related compounds within the benzothiazine class:

  • Anticancer Studies : A study involving derivatives of benzothiazines showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
  • Diabetes Research : Research on similar compounds has indicated their role in reducing complications associated with diabetes by inhibiting aldose reductase activity. This suggests that 4-(4-bromophenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile could have therapeutic potential in managing diabetic complications .
  • Neuroprotective Studies : Investigations into the neuroprotective effects of benzothiazine derivatives have shown promise in protecting neuronal cells from oxidative stress-induced damage, indicating a potential application in neurodegenerative diseases .

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